Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate

Description

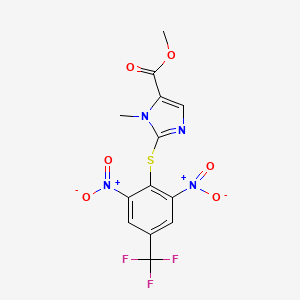

This compound features a 1-methyl-1H-imidazole-5-carboxylate core linked via a sulfanyl bridge to a 2,6-dinitro-4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

methyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O6S/c1-18-9(11(21)26-2)5-17-12(18)27-10-7(19(22)23)3-6(13(14,15)16)4-8(10)20(24)25/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMBRCHKMXOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of a trifluoromethyl group and a dinitrophenyl group suggests it may act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability, half-life, and clearance rate would need to be determined through experimental studies.

Biological Activity

Methyl 2-((2,6-dinitro-4-(trifluoromethyl)phenyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate (CAS: 339278-20-5) is a synthetic compound characterized by its complex structure, which includes a trifluoromethyl group, dinitro substitution, and an imidazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₁₃H₉F₃N₄O₆S

- Molar Mass : 406.29 g/mol

| Property | Value |

|---|---|

| CAS Number | 339278-20-5 |

| Molecular Structure | Structure |

| Synonyms | Methyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]thio]-1-methyl-imidazole-5-carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the imidazole ring suggests potential interactions with enzymes and receptors involved in metabolic processes.

Antioxidant Activity

Research has indicated that compounds with similar imidazole structures exhibit antioxidant properties. These properties may be linked to the ability of the imidazole ring to donate electrons and scavenge free radicals, thereby protecting cells from oxidative damage.

Anticancer Potential

Studies have shown that derivatives of imidazole compounds can exhibit significant anticancer activity. For instance, the introduction of various substituents on the imidazole ring has been correlated with enhanced cytotoxicity against cancer cell lines. The compound's dinitro and trifluoromethyl groups may enhance lipophilicity, facilitating better cell membrane penetration and increasing bioavailability.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.3 |

| MCF7 (Breast) | 12.7 |

| HCT116 (Colon) | 9.8 |

These findings suggest that the compound may act as a potential therapeutic agent against specific types of cancer.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on similar compounds to elucidate the relationship between chemical structure and biological activity. Modifications at the imidazole position or variations in the electron-withdrawing/donating groups significantly impact the biological efficacy.

Comparison with Similar Compounds

Structural Analog: Methyl 2-[(4-Chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate (CAS 339278-22-7)

Structural Differences :

- Substituents : The phenyl group here is substituted with a 4-chlorobenzyl moiety instead of 2,6-dinitro-4-(trifluoromethyl).

- Electronic Effects : Chlorine is moderately electron-withdrawing, whereas the target compound’s nitro and trifluoromethyl groups create a stronger electron-deficient aromatic system.

Synthesis : Both compounds likely share similar synthetic routes (e.g., nucleophilic substitution at the imidazole sulfur), but the nitro groups in the target compound may require controlled conditions (e.g., inert atmosphere) to avoid side reactions .

Properties :

- Molecular Weight : 296.77 g/mol (chloro analog) vs. ~435.3 g/mol (target compound).

- Solubility : The chloro analog may exhibit better organic solubility due to reduced polarity compared to the nitro/trifluoromethyl-substituted target.

Applications : Chloro-substituted imidazoles are often explored as antimicrobial agents, whereas nitro/trifluoromethyl derivatives may target enzymes sensitive to electron-deficient scaffolds (e.g., kinase inhibitors) .

Structural Analog: 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester

Structural Differences :

- Core : Benzoimidazole fused with pyridine vs. the simpler imidazole core in the target compound.

- Substituents: Multiple trifluoromethyl groups and a fluoro-phenylamino group, contrasting with the target’s dinitro and single trifluoromethyl group.

Properties :

- Molecular Weight : 627.5 g/mol (LC/MS data) vs. ~435.3 g/mol (target).

- Bioactivity : The pyridine and benzoimidazole moieties may enhance π-π stacking in protein binding, whereas the target’s nitro groups could improve redox activity or electrophilic reactivity .

Synthesis : Example 14 in uses isothiocyanate intermediates, differing from the target’s likely sulfanyl bridge formation.

Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids

Structural Differences :

- These compounds incorporate triazole and thiazole rings, which are absent in the target.

- The benzoimidazole core is fused with phenoxymethyl groups, creating extended conjugation.

Properties :

- Solubility : The polar triazole and thiazole groups may improve aqueous solubility relative to the nitro-rich target compound.

Synthesis : Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) is employed here, differing from the target’s probable nucleophilic substitution pathways .

Diazaspiro Carboxamide Derivatives (EP 4 374 877 A2)

Structural Differences :

- These feature diazaspiro rings (e.g., 6,7-diazaspiro[4.5]dec-9-ene) and carboxamide linkages, contrasting with the planar imidazole-carboxylate core of the target.

Properties :

Critical Analysis of Structural and Functional Trends

- In contrast, chloro or fluoro analogs exhibit milder electronic effects .

- Synthetic Complexity : Diazaspiro and triazole-thiazole hybrids require multi-step syntheses (e.g., Click chemistry, spirocyclization), whereas the target and its chloro analog are accessible via simpler sulfanyl bridge formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.